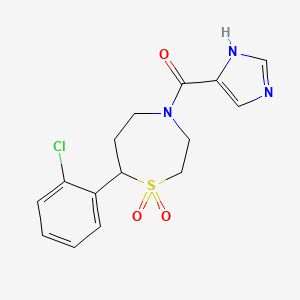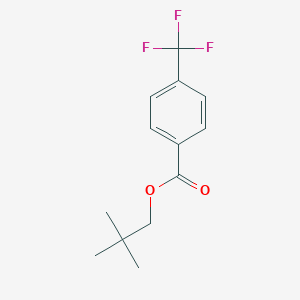
Neopentyl 4-(trifluoromethyl)benzoate
描述
Neopentyl 4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C₁₃H₁₅F₃O₂ and a molecular weight of 260.25 g/mol . This compound is characterized by the presence of a neopentyl group and a trifluoromethyl group attached to a benzoate moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.
作用机制
Target of Action
Neopentyl 4-(trifluoromethyl)benzoate is a complex organic compoundIt’s known that similar compounds are often used in organic synthesis, particularly in reactions like the suzuki-miyaura cross-coupling .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, for example, organoboron reagents are used to form new carbon-carbon bonds
Biochemical Pathways
It’s worth noting that the suzuki-miyaura cross-coupling reaction, in which similar compounds are used, involves the transmetalation of organoboron reagents . This could potentially affect various biochemical pathways, but more research is needed to elucidate these effects.
Result of Action
In the context of organic synthesis, the compound could potentially contribute to the formation of new carbon-carbon bonds . The exact effects would depend on the specific reaction conditions and the other compounds involved.
准备方法
Synthetic Routes and Reaction Conditions
Neopentyl 4-(trifluoromethyl)benzoate can be synthesized through esterification reactions involving 4-(trifluoromethyl)benzoic acid and neopentyl alcohol. The reaction typically requires the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
化学反应分析
Types of Reactions
Neopentyl 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(trifluoromethyl)benzoic acid or 4-(trifluoromethyl)benzaldehyde.
Reduction: Neopentyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Neopentyl 4-(trifluoromethyl)benzoate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
Neopentyl benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the ester functionality, leading to different applications and reactivity.
Uniqueness
Neopentyl 4-(trifluoromethyl)benzoate is unique due to the combination of the neopentyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and reactivity, making it a versatile compound in various scientific and industrial applications .
属性
IUPAC Name |
2,2-dimethylpropyl 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-12(2,3)8-18-11(17)9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLUXIMHLPCFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
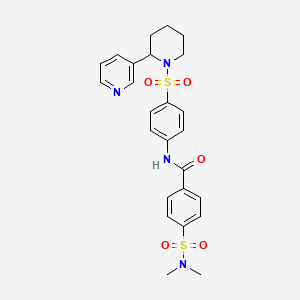
![4-methyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2830668.png)
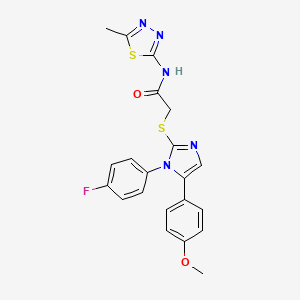
![2-(1H-pyrrol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2830675.png)
![9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2830677.png)
![4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine](/img/structure/B2830679.png)
![1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine](/img/structure/B2830680.png)
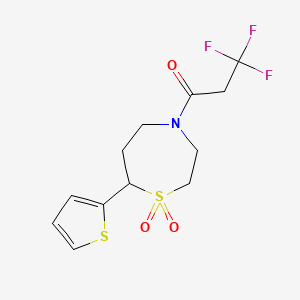
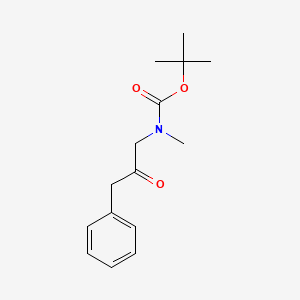
![5-(chloromethyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2830683.png)
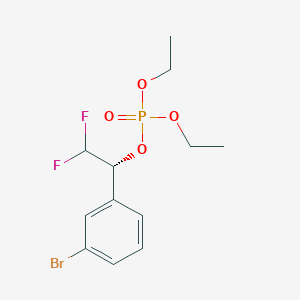
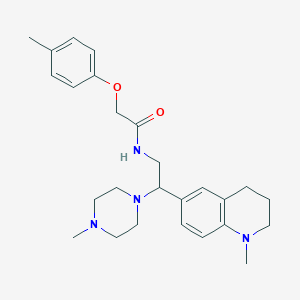
![6-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2830686.png)
